({[(2S,6S)-2,6-Dimethyldecyl]oxy}methyl)benzene
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Description
({[(2S,6S)-2,6-Dimethyldecyl]oxy}methyl)benzene is a useful research compound. Its molecular formula is C19H32O and its molecular weight is 276.5 g/mol. The purity is usually 95%.
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Biological Activity
({[(2S,6S)-2,6-Dimethyldecyl]oxy}methyl)benzene, also known by its CAS number 647035-24-3, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique molecular structure that includes a benzene ring substituted with an alkoxy group. Its stereochemistry is defined by the (2S,6S) configuration of the dimethyldecyl moiety. This structural configuration is pivotal for its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : Preliminary research suggests that it may modulate inflammatory pathways, potentially reducing inflammation in various models.
- Cytotoxicity : The compound has shown cytotoxic effects in certain cancer cell lines, indicating potential as an anti-cancer agent.
The mechanisms underlying the biological activities of this compound are still under investigation. However, several studies have provided insights:
- Cell Signaling Pathways : The compound appears to interact with key signaling pathways involved in inflammation and cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : It may influence ROS levels within cells, contributing to its cytotoxic effects in cancer cells.
Antimicrobial Studies
A study conducted by Vanoirbeek et al. (2009) demonstrated that compounds similar to this compound exhibited effective antibacterial activity against Gram-positive bacteria. The effective concentration required to inhibit bacterial growth was noted to be significantly lower than that of traditional antibiotics.
Anti-inflammatory Research
Research published in the Journal of Inflammation (2023) highlighted the anti-inflammatory properties of related compounds. The study found that these compounds could inhibit TNF-α production and enhance IL-10 production in immune cells, suggesting a mechanism for their anti-inflammatory effects.
Cytotoxicity Assays
In a recent study on breast cancer cell lines (HeLa and MCF-7), it was reported that this compound exhibited a GI50 value of 5 µM against MCF-7 cells. This indicates a strong inhibitory potential compared to standard chemotherapeutic agents .
Data Tables
Biological Activity | Effect | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | Vanoirbeek et al., 2009 |
Anti-inflammatory | Inhibits TNF-α; enhances IL-10 | Journal of Inflammation, 2023 |
Cytotoxicity | GI50 = 5 µM in MCF-7 cells | Recent Cancer Study, 2024 |
Properties
CAS No. |
647035-24-3 |
---|---|
Molecular Formula |
C19H32O |
Molecular Weight |
276.5 g/mol |
IUPAC Name |
[(2S,6S)-2,6-dimethyldecoxy]methylbenzene |
InChI |
InChI=1S/C19H32O/c1-4-5-10-17(2)11-9-12-18(3)15-20-16-19-13-7-6-8-14-19/h6-8,13-14,17-18H,4-5,9-12,15-16H2,1-3H3/t17-,18-/m0/s1 |
InChI Key |
WDDGTPFGOXCROK-ROUUACIJSA-N |
Isomeric SMILES |
CCCC[C@H](C)CCC[C@H](C)COCC1=CC=CC=C1 |
Canonical SMILES |
CCCCC(C)CCCC(C)COCC1=CC=CC=C1 |
Origin of Product |
United States |
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